molecular formula C8H8ClNO2S B13933937 Sulfide, 2-chloroethyl o-nitrophenyl CAS No. 62047-27-2

Sulfide, 2-chloroethyl o-nitrophenyl

Cat. No.: B13933937
CAS No.: 62047-27-2
M. Wt: 217.67 g/mol
InChI Key: NDGBEMZDTZFYFI-UHFFFAOYSA-N
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Description

Sulfide, 2-chloroethyl o-nitrophenyl: is an organic compound with the molecular formula C8H8ClNO2S . It consists of 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, and 1 chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfide, 2-chloroethyl o-nitrophenyl typically involves the reaction of 2-chloroethanol with o-nitrophenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sulfide, 2-chloroethyl o-nitrophenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Sulfide, 2-chloroethyl o-nitrophenyl is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Medicine: In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of pharmacologically active compounds.

Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of Sulfide, 2-chloroethyl o-nitrophenyl involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

  • 2-Chloroethyl 4-nitrophenyl sulfide
  • 4-Isopropylphenyl 4-nitrophenyl sulfide
  • 4-Nitrophenyl trichloromethyl sulfide

Comparison: Sulfide, 2-chloroethyl o-nitrophenyl is unique due to its specific substitution pattern and the presence of both chloroethyl and nitrophenyl groups.

Properties

CAS No.

62047-27-2

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

1-(2-chloroethylsulfanyl)-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO2S/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2

InChI Key

NDGBEMZDTZFYFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCCCl

Origin of Product

United States

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